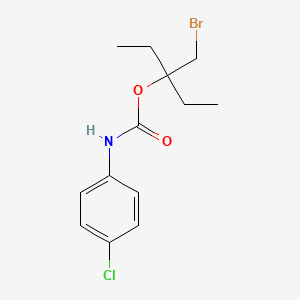
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate is an organic compound that features a bromomethyl group, a pentan-3-yl chain, and a 4-chlorophenyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)pentan-3-yl (4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the carbamate and chlorophenyl groups.
4-Chlorophenyl isocyanate: Contains the chlorophenyl group but differs in the functional groups attached.
Propiedades
Número CAS |
88476-34-0 |
|---|---|
Fórmula molecular |
C13H17BrClNO2 |
Peso molecular |
334.63 g/mol |
Nombre IUPAC |
3-(bromomethyl)pentan-3-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-3-13(4-2,9-14)18-12(17)16-11-7-5-10(15)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Clave InChI |
GLYIPZBRHXQJBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CBr)OC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


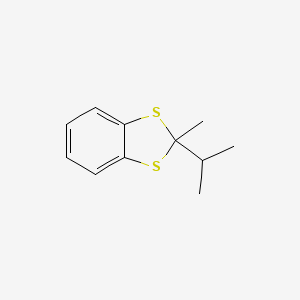
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
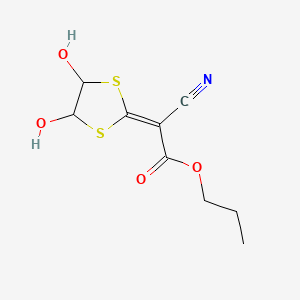
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
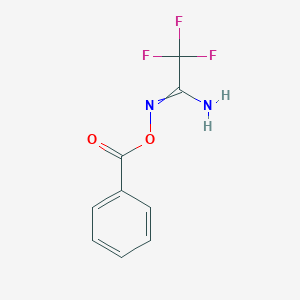
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
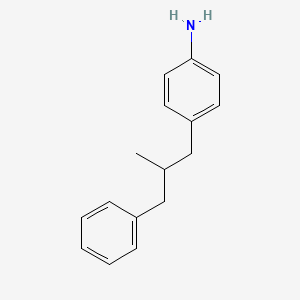
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
